3-(1H-Pyrazol-1-YL)butan-1-amine
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Overview
Description
3-(1H-Pyrazol-1-yl)butan-1-amine is a chemical compound with the molecular formula C7H13N3. It is characterized by the presence of a pyrazole ring attached to a butan-1-amine chain.
Mechanism of Action
Target of Action
3-(1H-Pyrazol-1-YL)butan-1-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to their inhibition and subsequent death .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that it interferes with the life cycle of the parasites, disrupting their ability to infect and reproduce within host cells .
Pharmacokinetics
The compound’s effectiveness againstLeishmania aethiopica and Plasmodium berghei suggests that it is able to reach its targets in sufficient concentrations
Result of Action
The result of the action of this compound is the inhibition of the parasites Leishmania aethiopica and Plasmodium berghei, leading to their death . This results in the alleviation of the symptoms of leishmaniasis and malaria, diseases caused by these parasites .
Biochemical Analysis
Biochemical Properties
3-(1H-Pyrazol-1-YL)butan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to form hydrogen bonds and other non-covalent interactions is crucial for its biochemical activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating pathways such as MAPK or PI3K/Akt. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At higher doses, toxic or adverse effects may be observed, including cellular toxicity or disruption of normal physiological processes. Understanding the dosage-response relationship is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play roles in these pathways, potentially affecting metabolic flux and metabolite levels. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to alterations in energy production and metabolic homeostasis. The study of its metabolic interactions provides insights into its broader biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it might influence mitochondrial function and energy production. The study of its subcellular distribution provides insights into its specific roles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-yl)butan-1-amine typically involves the condensation of pyrazole derivatives with appropriate amines. One common method involves the reaction of 1H-pyrazole with butan-1-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(1H-Pyrazol-1-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yl)butan-1-amine: Similar structure but with a different position of the pyrazole ring.
1-(3-(4-Aminophenyl)-5-substituted-4,5-dihydro-1H-pyrazol-1-yl)ethanones: These compounds have similar pyrazole rings but different substituents.
Uniqueness
3-(1H-Pyrazol-1-yl)butan-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-pyrazol-1-ylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMSQXNAIPBGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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